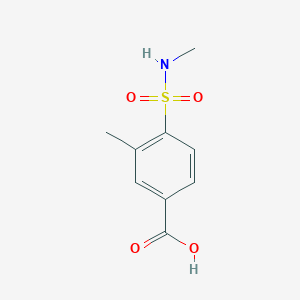

3-Methyl-4-(methylsulfamoyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO4S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

3-methyl-4-(methylsulfamoyl)benzoic acid |

InChI |

InChI=1S/C9H11NO4S/c1-6-5-7(9(11)12)3-4-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12) |

InChI Key |

HQBGNVNSAOHFFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)NC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicity for 3-Methyl-4-(methylsulfamoyl)benzoic acid, are not present in the reviewed literature. This information is crucial for the unambiguous confirmation of the molecular structure, including the substitution pattern of the aromatic ring and the connectivity of the functional groups.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

While the molecular formula (C₉H₁₁NO₄S) and molecular weight (229.26 g/mol ) can be calculated, specific experimental mass spectrometry data are not available. This includes information on the molecular ion peak (m/z) under various ionization conditions (e.g., ESI, EI) and the characteristic fragmentation patterns, which are essential for confirming the molecular weight and elucidating the structure of the compound.

X-ray Crystallography for Elucidating Solid-State Conformation and Intermolecular Interactions

No crystallographic information files (CIF) or published studies on the single-crystal X-ray diffraction of this compound were found. Consequently, data regarding its solid-state properties—such as the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding)—cannot be provided.

Chromatographic Techniques for Purity Assessment and Isolation

Specific methods for the analysis or purification of this compound using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC) have not been documented. Information regarding retention times, mobile phases, and stationary phases used for the separation and purity assessment of this specific compound is not available in the public domain.

Due to the absence of this specific data, a detailed and scientifically accurate article adhering to the requested outline for this compound cannot be generated at this time.

Rational Design and Chemical Modification of 3 Methyl 4 Methylsulfamoyl Benzoic Acid Derivatives

Principles of Structure-Based and Ligand-Based Design for Analogues

The development of analogues of 3-Methyl-4-(methylsulfamoyl)benzoic acid relies on two key drug design philosophies: structure-based and ligand-based approaches. Structure-based design is utilized when the three-dimensional structure of the biological target, such as an enzyme or receptor, is known. This allows for the rational design of molecules that can fit precisely into the target's binding site, thereby modulating its activity.

In contrast, ligand-based drug design is employed when the structure of the target is unknown, but a set of molecules (ligands) that interact with it have been identified. This approach involves the analysis of the common structural features and properties of these known active molecules to develop a pharmacophore model. This model represents the essential steric and electronic features required for biological activity and serves as a template for the design of new, potentially more potent, analogues.

Strategic Substituent Variations at Sulfamoyl and Benzoic Acid Moieties

A primary strategy in the chemical modification of this compound involves the systematic variation of substituents at two key positions: the sulfamoyl group and the benzoic acid moiety. These modifications are aimed at exploring the structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Sulfamoyl Moiety Modifications: The N-methyl group of the sulfamoyl moiety can be replaced with a range of other substituents to probe the steric and electronic requirements of the binding pocket. Variations can include different alkyl groups, aryl groups, or cyclic structures. For instance, replacing the methyl group with larger or more complex substituents can lead to altered binding affinities and selectivities.

The following table summarizes potential strategic substituent variations and their rationale:

| Moiety | Position of Variation | Example Substituents | Rationale for Variation |

| Sulfamoyl | N-substituent | Ethyl, Propyl, Cyclopropyl, Phenyl | Explore steric tolerance and hydrophobic interactions in the binding pocket. |

| Benzoic Acid | Carboxylic Acid | Methyl ester, Ethyl ester | Improve pharmacokinetic properties such as oral bioavailability. |

| Benzoic Acid | Aromatic Ring | Chloro, Fluoro, Methoxy | Modulate electronic properties and metabolic stability. |

Bioisosteric Replacement Strategies for Enhanced Molecular Interactions

Bioisosteric replacement is a powerful tool in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. This strategy involves substituting a functional group with another group that has similar physical or chemical properties. For this compound, bioisosteric replacements can be applied to both the carboxylic acid and the sulfonamide moieties to enhance molecular interactions and improve drug-like properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic functional groups such as tetrazole, hydroxamic acid, or acylsulfonamide. These bioisosteres can mimic the acidic nature of the carboxylic acid and its ability to form key hydrogen bonds, but may offer advantages in terms of metabolic stability, pKa, and cell permeability. For example, the tetrazole ring is a well-established bioisostere for the carboxylic acid group and is often used to improve oral bioavailability.

Sulfonamide Bioisosteres: The sulfonamide group itself can be considered a bioisostere of other functional groups. Conversely, modifications can be made to the sulfonamide linker. While less common, exploring replacements for the entire sulfamoylbenzoic acid scaffold with other acidic, substituted aromatic rings could lead to novel classes of compounds with similar pharmacological profiles.

The following table details potential bioisosteric replacements for key functional groups in this compound:

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability and oral absorption. drughunter.com |

| Carboxylic Acid (-COOH) | Acylsulfonamide | Can mimic the hydrogen bonding pattern of a carboxylic acid. |

| Sulfonamide (-SO2NH-) | Reverse Sulfonamide (-NHSO2-) | Altered vector of hydrogen bond donors and acceptors. |

Synthetic Approaches to Diverse Derivative Libraries for Screening

The generation of diverse chemical libraries of this compound derivatives is crucial for high-throughput screening and the identification of lead compounds with improved properties. Combinatorial chemistry and parallel synthesis are key methodologies employed to efficiently produce a large number of analogues.

A common synthetic strategy begins with a common intermediate that can be readily diversified in the final steps. For example, starting from 4-methyl-3-nitrobenzoic acid, the nitro group can be reduced to an amine, which is then sulfonylated. The resulting sulfonamide can be N-alkylated with various alkyl halides. Subsequently, the carboxylic acid can be converted to an acid chloride and reacted with a library of amines or alcohols to generate a diverse set of amides and esters.

Regioselective Synthesis and Stereochemical Control in Analogue Generation

Regioselective Synthesis: The synthesis of specifically substituted analogues of this compound requires precise control over the position of functional group introduction. Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. For instance, the carboxylic acid group of a benzoic acid derivative can direct lithiation to the ortho position, allowing for the introduction of various electrophiles at that specific site. This enables the synthesis of analogues with substitution patterns that might be difficult to achieve through classical electrophilic aromatic substitution reactions.

Stereochemical Control: When introducing chiral centers into the analogues of this compound, controlling the stereochemistry is paramount, as different enantiomers or diastereomers can exhibit vastly different biological activities. Asymmetric synthesis techniques are employed to produce single enantiomers. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. For example, if a chiral amine is used to derivatize the carboxylic acid, the resulting amide will be a mixture of diastereomers if the amine is racemic. The use of an enantiomerically pure amine will result in a single diastereomer, allowing for the evaluation of its specific biological properties.

Investigation of Biological Activities and Molecular Mechanisms of Action

Enzymatic Inhibition Profiles of the Chemical Compound and its Analogues

The primary mechanism of action investigated for this class of compounds is enzyme inhibition. The sulfamoylbenzoic acid scaffold has proven to be a versatile template for developing inhibitors against several distinct enzyme families.

Analogues of 3-Methyl-4-(methylsulfamoyl)benzoic acid have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. d-nb.infobohrium.com A study focused on N,N-disubstituted 4-sulfamoylbenzoic acid derivatives explored structural modifications to enhance inhibitory potency. d-nb.info While simplifying the structure of an initial hit compound did not improve activity, structural changes that converged towards known potent inhibitors, such as those with benzhydrylindole substituents, resulted in compounds with submicromolar IC50 values against cPLA2α. d-nb.info

For instance, the introduction of a second substituent at the sulfonamide nitrogen in N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivatives was found to significantly increase the inhibitory effect on cPLA2α. d-nb.info The most potent compounds from this series demonstrated activity comparable to reference inhibitors. d-nb.info

Table 1: cPLA2α Inhibition by 4-Sulfamoylbenzoic Acid Analogues Data sourced from scientific literature.

| Compound | Modification | IC50 (µM) |

|---|---|---|

| Compound 85 | N-indolylethyl-substituted with second substituent at sulfonamide nitrogen | 0.25 |

| Compound 88 | N-indolylethyl-substituted with second substituent at sulfonamide nitrogen | Submicromolar |

| Compound 33 | Naphthalen-2-ylmethyl derivative with 4-chloro substitution on phenyl residue | 12 |

A significant area of research has been the activity of analogues against Sirtuin 2 (SIRT2), an NAD+-dependent enzyme involved in the deacetylation of proteins like α-tubulin. Inhibition of SIRT2 is considered a potential therapeutic strategy for neurodegenerative diseases. nih.gov Studies on inhibitors with a 3-(N-arylsulfamoyl)benzamide scaffold, which is structurally very similar to this compound, have yielded crucial structure-activity relationship (SAR) insights. nih.gov

Research demonstrated that N-methylation of the sulfonamide moiety in a 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide inhibitor greatly increased its potency and selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. nih.gov This highlights the critical role of the N-methylsulfonamide group, which is present in this compound, for effective SIRT2 inhibition. This increased potency is attributed to additional van der Waals contact between the N-methylsulfonamide group and the SIRT2 enzyme. nih.gov

Table 2: SIRT2 Inhibition by 3-(N-arylsulfamoyl)benzamide Analogues Data represents the percentage of SIRT2 inhibition at a 50 µM concentration, sourced from scientific literature.

| Compound | R3 Group (on Sulfonamide Nitrogen) | % SIRT2 Inhibition @ 50 µM |

|---|---|---|

| 1a | H | 21% |

| 4a | Methyl | 78% |

| 4b | Ethyl | 37% |

| 4c | Isopropyl | 16% |

There is no specific research available on the direct evaluation of this compound against cholinesterase, tyrosinase, or urease enzymes. However, studies on other benzoic acid derivatives have shown inhibitory potential, particularly against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govresearchgate.net

A series of synthesized benzoic acid derivatives all demonstrated inhibitory potential against tyrosinase. nih.gov One of the most potent compounds identified was significantly more effective than the standard inhibitors, kojic acid and L-mimosine. nih.govresearchgate.net Further studies on hydroxyl-substituted benzoic acid derivatives found that a compound featuring a 2,4-dihydroxybenzoate (B8728270) structure had an IC50 value of 23.8 µM against mushroom tyrosinase. nih.gov

Analogues of this compound have been investigated for their effects on other enzymes.

α-Amylase: Various phenolic acids with a benzoic acid core structure have been analyzed for their ability to inhibit α-amylase, a key enzyme in starch digestion. The inhibitory effect was found to be dependent on the number and position of hydroxyl groups on the benzene (B151609) ring. mdpi.com For instance, 2,3,4-trihydroxybenzoic acid was identified as a potent inhibitor of α-amylase. mdpi.com

Secretory Phospholipase A2 (sPLA2): In addition to cPLA2α, other benzoic acid derivatives such as gallic acid, protocatechuic acid, and syringic acid have shown inhibitory activity against secretory phospholipase A2 (sPLA2), another enzyme involved in inflammatory pathways. rsc.org

Influenza Neuraminidase: A study involving a large series of benzoic acid derivatives found that some, such as 4-(acetylamino)-3-guanidinobenzoic acid, could inhibit influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. acs.org

Receptor Ligand Interactions and Modulatory Effects

While the enzymatic inhibition profiles of this compound class are well-documented, their interactions with cell surface receptors are less characterized.

Based on a thorough review of the current scientific literature, there are no published studies detailing the agonistic or antagonistic activities of this compound or its close structural analogues at G-Protein Coupled Receptors (GPCRs). This includes a lack of reported data on interactions with specific GPCRs such as the lysophosphatidic acid receptor 2 (LPA2). The research focus for this chemical scaffold has remained predominantly on its role as an enzyme inhibitor.

Interaction with Ion Channels

Currently, there is a lack of direct scientific evidence from published research specifically investigating the interaction of this compound with ion channels. While computational docking studies are a common approach to predict the binding of small molecules to ion channel proteins, no such studies have been reported for this particular compound. Therefore, any potential effects on ion channel function remain speculative and require experimental validation.

Elucidation of Molecular Mechanisms and Signaling Pathways

Research into the molecular underpinnings of this compound's biological effects has pointed towards its interaction with specific protein targets and its ability to perturb crucial cellular signaling pathways, particularly those involved in inflammation and bacterial cell wall synthesis.

Identification and Validation of Protein Targets

Investigations have identified two primary classes of proteins as potential targets for this compound: penicillin-binding proteins (PBPs) and cyclooxygenase-2 (COX-2).

The hypothesis that this compound may target penicillin-binding proteins (PBPs) stems from its structural features, particularly the methylsulfamoyl group, which may mimic the D-Ala-D-Ala moiety of peptidoglycan precursors. PBPs are essential enzymes in bacterial cell wall biosynthesis, and their inhibition leads to compromised cell wall integrity and ultimately, bacterial cell death. taylorandfrancis.com The covalent binding of β-lactam antibiotics to the active site serine of PBPs is a well-established mechanism of action. taylorandfrancis.com While direct experimental validation of this compound binding to and inhibiting PBPs is not yet available in the public domain, its potential as an antimicrobial agent is predicated on this interaction.

Furthermore, there is evidence to suggest that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2) . COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. nih.gov Inhibition of COX-2 is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties attributed to this compound are likely mediated through the suppression of COX-2 activity.

| Potential Protein Target | Function | Potential Effect of Inhibition |

| Penicillin-Binding Proteins (PBPs) | Bacterial cell wall synthesis | Antimicrobial activity |

| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis (inflammation) | Anti-inflammatory effects |

Detailed Analysis of Ligand-Target Binding Modes and Affinities

The interaction of this compound with its putative protein targets can be further understood by examining the specifics of their binding.

For the interaction with cyclooxygenase-2 (COX-2) , molecular docking studies have been employed to predict the binding affinity and mode. These computational analyses suggest a strong interaction, with a reported binding energy of -8.18 kcal/mol. fip.org This favorable binding energy indicates a stable complex between the compound and the enzyme's active site. The predicted binding mode suggests that the molecule orients within the hydrophobic channel of the COX-2 active site. Key interactions are anticipated to involve hydrogen bonding between the carboxylic acid group of the compound and residues such as Arg120 and Tyr355, as well as hydrophobic interactions with residues like Leu352, Val523, and Phe518. mdpi.com

In the context of penicillin-binding proteins (PBPs) , while specific binding studies for this compound are not available, inferences can be drawn from studies of other non-covalent PBP inhibitors. nih.gov It is plausible that the sulfonamide portion of the molecule forms hydrogen bonds with key active site residues, such as a conserved serine, thereby disrupting the normal catalytic activity of the enzyme. nih.gov Cation-π interactions between the benzoic acid ring and lysine (B10760008) residues within the active site may also contribute to the binding affinity. nih.gov

| Target | Binding Affinity (kcal/mol) | Potential Key Interacting Residues | Interaction Types |

| COX-2 | -8.18 | Arg120, Tyr355, Leu352, Val523, Phe518 | Hydrogen bonding, Hydrophobic interactions |

| PBPs | Not yet determined | Conserved Serine, Lysine residues | Hydrogen bonding, Cation-π interactions |

Cellular Pathway Perturbations

The engagement of this compound with its protein targets leads to the perturbation of downstream cellular signaling pathways. A significant focus of research has been its impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.net Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.net This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.govnih.gov

Studies suggest that this compound can suppress the activation of the NF-κB pathway. The proposed mechanism involves the inhibition of IκBα phosphorylation. By preventing the phosphorylation and subsequent degradation of IκBα, the compound effectively traps NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and transcriptional activity. This inhibitory action on the NF-κB pathway provides a molecular basis for the observed anti-inflammatory effects of the compound.

Structure Activity Relationship Sar Studies and Ligand Efficacy Optimization

Empirical Derivation of Structure-Activity Relationships from Experimental Data

The empirical derivation of SAR for 3-Methyl-4-(methylsulfamoyl)benzoic acid would involve the synthesis of a series of analogs and the evaluation of their biological activity through in vitro and in vivo assays. This process allows for the identification of key structural motifs and functional groups that contribute to the compound's efficacy.

Systematic modifications to the core structure of this compound would be made to probe the importance of different regions of the molecule. These modifications could include:

Alterations to the benzoic acid ring: Introducing or repositioning substituents on the aromatic ring can provide insights into the electronic and steric requirements for optimal activity.

Modification of the methyl group: Varying the size and lipophilicity of the alkyl group at the 3-position can influence binding affinity and pharmacokinetic properties.

The biological data obtained from these analogs would be compiled and analyzed to draw correlations between structural changes and activity. For instance, a hypothetical study might reveal that small, electron-donating groups at the 3-position enhance activity, while bulky substituents are detrimental. Similarly, the N-methyl group on the sulfonamide might be found to be essential for potent activity, with its removal or replacement leading to a significant loss of efficacy.

A representative, albeit hypothetical, data table from such an empirical SAR study is presented below:

| Compound ID | R1 (Position 3) | R2 (Sulfamoyl) | Biological Activity (IC₅₀, µM) |

| 1 | -CH₃ | -NHCH₃ | 1.2 |

| 2 | -H | -NHCH₃ | 5.8 |

| 3 | -CH₂CH₃ | -NHCH₃ | 2.5 |

| 4 | -Cl | -NHCH₃ | 8.1 |

| 5 | -CH₃ | -NH₂ | 10.4 |

| 6 | -CH₃ | -N(CH₃)₂ | 15.2 |

This table is for illustrative purposes and does not represent actual experimental data.

From this hypothetical data, one could infer that a methyl group at the 3-position (Compound 1 vs. 2) and a mono-methylated sulfonamide (Compound 1 vs. 5 and 6) are crucial for high potency.

Advanced Computational Approaches in SAR Analysis

To complement empirical data and accelerate the drug discovery process, advanced computational methods are employed. These in silico techniques provide a molecular-level understanding of ligand-target interactions and can predict the activity of novel compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be performed to visualize its binding mode within the active site of its biological target. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. researchgate.net

For example, a docking simulation might show that the carboxylic acid group of this compound forms a crucial hydrogen bond with a specific amino acid residue in the target's active site. The methylsulfamoyl group might also be involved in hydrogen bonding, while the methyl group on the benzoic acid ring could be situated in a hydrophobic pocket. This information is invaluable for designing new analogs with improved binding characteristics.

A hypothetical summary of docking results could be presented as follows:

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase | -8.5 | Lys72, Asp184, Phe167 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. tandfonline.com For this compound and its analogs, a QSAR model could be developed to predict the activity of untested compounds. chitkara.edu.in

The process involves calculating a wide range of molecular descriptors for each compound, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Molecular connectivity indices.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the observed biological activity. A robust QSAR model can be a powerful predictive tool in the design of new, more potent analogs.

When the three-dimensional structure of the biological target is unknown, ligand-based virtual screening can be employed. This technique uses the structural information of known active compounds, such as this compound, to identify other molecules in large chemical databases that are likely to have similar activity.

One common approach is to use the structure of a highly active compound as a query to search for molecules with similar shapes and electrostatic properties. This can lead to the identification of novel chemical scaffolds with the desired biological activity.

Pharmacophore Development and Optimization of Ligand Efficacy

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target and elicit a biological response. For this compound, a pharmacophore model would be developed based on the common structural features of a series of active analogs.

A hypothetical pharmacophore for this compound class might include:

A hydrogen bond acceptor (from the carboxylic acid).

A hydrogen bond donor (from the sulfonamide).

A hydrophobic feature (from the methyl group).

An aromatic ring.

This pharmacophore model can then be used as a 3D query in virtual screening campaigns to identify new molecules that fit the model and are therefore likely to be active. Furthermore, the pharmacophore can guide the optimization of existing ligands by suggesting modifications that would better match the key features.

Impact of Substituent Electronic and Steric Properties on Biological Activity

The electronic and steric properties of substituents on the this compound scaffold can have a profound impact on its biological activity.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can influence the acidity of the carboxylic acid and the hydrogen bonding potential of the sulfonamide. For example, an electron-withdrawing group on the benzoic acid ring could increase the acidity of the carboxylate, potentially affecting its interaction with the target protein.

Steric Effects: The size and shape of a substituent can dictate how well the ligand fits into the binding pocket of the target. A bulky substituent in a sterically constrained region of the active site would likely decrease binding affinity and, consequently, biological activity. Conversely, a substituent that fills a vacant hydrophobic pocket could enhance binding.

The systematic variation of these properties is a cornerstone of SAR-driven lead optimization. A hypothetical summary of these effects is presented below:

| Substituent at Position 3 | Electronic Effect | Steric Effect | Impact on Activity |

| -H | Neutral | Minimal | Baseline |

| -CH₃ | Electron-donating | Small | Increased |

| -OCH₃ | Electron-donating | Moderate | Decreased |

| -Cl | Electron-withdrawing | Small | Decreased |

| -C(CH₃)₃ | Electron-donating | Bulky | Significantly Decreased |

This table is for illustrative purposes and does not represent actual experimental data.

Through a combination of empirical testing and computational analysis, a comprehensive understanding of the SAR for this compound can be achieved, paving the way for the development of more effective therapeutic agents.

Computational Chemistry and Theoretical Characterization of the Chemical Compound

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional arrangements a molecule can adopt, known as its conformations. For 3-Methyl-4-(methylsulfamoyl)benzoic acid, conformational flexibility primarily arises from the rotation around the single bonds connecting the benzoic acid ring to the carboxyl group and the sulfamoyl group, as well as the bond between the sulfur and nitrogen atoms.

A conformational scan would likely reveal several low-energy conformers. The relative orientations of the methyl and carboxyl groups on the benzene (B151609) ring are fixed, but the orientation of the methylsulfamoyl group relative to the ring can vary. Studies on structurally similar phenylaminobenzoic acids have shown that steric hindrance between substituents can significantly influence the preferred dihedral angles. uky.edu In this compound, steric repulsion between the methyl group at position 3 and the sulfamoyl group at position 4 likely influences the torsional angles, leading to non-planar arrangements being energetically favored. uky.edu The interplay of intramolecular hydrogen bonding, though less likely to be a dominant factor in this specific molecule compared to some of its analogs, could also contribute to the stability of certain conformations. researchgate.net

The analysis of the conformational landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into the binding site of a biological target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for understanding the electronic properties and predicting the reactivity of a molecule. researchgate.netresearchgate.net For this compound, these calculations can provide a wealth of information.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. epstem.net For benzoic acid derivatives, these orbitals are typically distributed across the aromatic ring and the substituent groups.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and sulfamoyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. This information is invaluable for predicting how the molecule might interact with biological macromolecules through electrostatic interactions and hydrogen bonding.

Reactivity Descriptors: DFT calculations can also yield various reactivity descriptors, such as electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with that of other compounds. epstem.net

Below is a hypothetical data table summarizing the kind of results that would be obtained from quantum chemical calculations for this compound, based on typical values for similar molecules.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 3.5 D | Polarity and intermolecular interactions |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how a ligand, such as this compound, interacts with a biological target, like an enzyme or receptor, over time. ajchem-a.commdpi.com These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. mdpi.comresearchgate.net

In a hypothetical MD simulation of this compound with a target protein, the following analyses would be crucial:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD trajectory suggests that the protein-ligand complex has reached equilibrium. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Significant fluctuations in the binding site residues could indicate induced-fit mechanisms.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, highlighting the key interactions that stabilize the complex. ajchem-a.com The carboxyl and sulfamoyl groups of this compound would be expected to be primary sites for hydrogen bonding.

These simulations provide a more realistic picture of the binding process than static docking models and can help in understanding the molecular basis of the compound's potential biological activity.

In Silico Prediction of Interaction Profiles

In silico methods, particularly molecular docking, are widely used to predict the binding affinity and orientation of a small molecule within the active site of a protein. researchgate.netnih.gov For this compound, a docking study would involve computationally placing the molecule into the binding pockets of various target proteins to identify potential biological targets.

The results of a docking study are typically presented as a binding score, which estimates the binding affinity, and a predicted binding pose. The analysis of the binding pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. nih.gov For instance, the benzoic acid moiety could engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in a binding site.

A virtual screening campaign could be conducted by docking this compound against a library of protein structures to generate a predicted interaction profile. This profile would highlight the proteins with which the compound is most likely to interact, thereby suggesting potential therapeutic applications or off-target effects.

A hypothetical interaction profile for this compound is presented in the table below, illustrating the types of interactions that might be predicted with a hypothetical enzyme.

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Arginine | Hydrogen Bond (with Carboxyl O) | 2.8 |

| Serine | Hydrogen Bond (with Sulfamoyl O) | 3.1 |

| Phenylalanine | Pi-Pi Stacking (with Benzene Ring) | 4.5 |

| Leucine | Hydrophobic Interaction (with Methyl Group) | 3.9 |

Future Directions and Emerging Research Avenues

Discovery of Novel Biological Applications Beyond Current Scope

The sulfonamide functional group is a "privileged structural motif" in drug discovery, associated with a vast array of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic activities. researchgate.netajchem-b.comnih.gov This inherent versatility suggests that the therapeutic potential of 3-Methyl-4-(methylsulfamoyl)benzoic acid may extend far beyond any single, currently identified application.

Future research should focus on systematically screening the compound against a diverse range of biological targets to uncover new therapeutic uses. Given the known activities of related sulfonamide-containing molecules, several areas warrant investigation:

Antiviral Research : Sulfonamides have been investigated for their ability to combat viral infections. sci-hub.seajchem-b.com Screening this compound against a panel of viruses could reveal novel antiviral properties.

Anticancer Efficacy : Many sulfonamide derivatives exhibit anticancer activity through various mechanisms, such as the inhibition of carbonic anhydrase, which is involved in tumor progression. ajchem-b.commdpi.com Investigating the effects of this compound on different cancer cell lines, particularly those where carbonic anhydrase is overexpressed, could be a fruitful avenue. nih.gov

Neurological Disorders : The sulfonamide scaffold is present in drugs targeting the central nervous system. sci-hub.se Exploring the potential of this compound to modulate neurological targets could lead to new treatments for complex conditions like Alzheimer's disease or epilepsy.

Metabolic Diseases : Researchers have successfully designed sulfonamide derivatives as multi-target agents for diabetes. nih.gov This precedent suggests that this compound could be explored for its effects on metabolic pathways and enzymes.

| Therapeutic Area | Rationale based on Sulfonamide Class | Potential Targets/Assays |

|---|---|---|

| Oncology | Known anticancer, carbonic anhydrase, and kinase inhibition activities. mdpi.comresearchgate.net | Cancer cell line proliferation assays, enzyme inhibition assays (e.g., Carbonic Anhydrase IX). |

| Virology | Broad antiviral properties reported for various sulfonamide derivatives. sci-hub.seajchem-b.com | Viral replication assays, protease inhibition studies. |

| Neurology | Scaffold present in CNS-acting drugs; potential for neuro-modulatory effects. sci-hub.se | Receptor binding assays, cholinesterase inhibition assays. |

| Metabolic Disease | Derivatives have shown efficacy as antidiabetic agents. nih.gov | α-glucosidase and α-amylase inhibition assays, glucose uptake studies. |

| Inflammatory Disease | Anti-inflammatory properties are a known characteristic of some sulfonamides. nih.gov | COX-2 inhibition assays, cytokine production measurement in immune cells. |

Innovations in Synthetic Methodologies for Scalable Production

The classical synthesis of sulfonamides often involves multi-step processes that may use hazardous reagents. For industrial-scale production, there is a critical need for more efficient, cost-effective, and environmentally friendly synthetic routes. Recent advances in chemical synthesis offer promising alternatives for the production of this compound.

Future research in this area should aim to adapt modern synthetic strategies to this specific molecule. Key areas of innovation include:

One-Pot Synthesis : A recently developed strategy allows for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines in a one-pot reaction. princeton.edu Applying this copper-catalyzed decarboxylative halosulfonylation method could significantly streamline the synthesis of this compound from its carboxylic acid precursor, bypassing multiple intermediate steps. princeton.edu

Flow-Based Technology : Continuous flow chemistry offers improved reaction control, safety, and scalability compared to traditional batch processing. bohrium.com Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing waste.

Green Chemistry Approaches : The use of eco-friendly, metal-free catalytic systems is a growing trend in sulfonamide synthesis. thieme-connect.comresearchgate.net Exploring methods that utilize readily available reagents and avoid heavy metal catalysts would align the production of this compound with principles of sustainable chemistry. thieme-connect.com

| Methodology | Traditional Approach | Innovative Approach |

|---|---|---|

| Starting Materials | Often requires pre-functionalized sulfonyl chlorides. | Can utilize readily available carboxylic acids and amines. princeton.edu |

| Process Type | Multi-step batch processing. | One-pot synthesis or continuous flow reactions. princeton.edubohrium.com |

| Catalysts | May involve stoichiometric or hazardous reagents. | Transition-metal catalysis (e.g., Cu, Pd) or metal-free systems. bohrium.comresearchgate.net |

| Sustainability | Can generate significant waste. | Higher atom economy, reduced waste, potential for recyclable catalysts. thieme-connect.com |

| Scalability | Can be challenging and costly to scale up. | More amenable to safe and efficient industrial-scale production. thieme-connect.com |

Development of Multi-Target Ligands for Complex Biological Systems

Complex diseases such as cancer, diabetes, and neurodegenerative disorders often involve multiple biological pathways. nih.gov The emerging field of polypharmacology focuses on developing single chemical entities that can modulate several targets simultaneously, potentially leading to higher efficacy and reduced drug resistance. sci-hub.se The versatile structure and broad bioactivity of sulfonamides make them ideal candidates for the design of multi-target ligands. sci-hub.seresearchgate.net

The structure of this compound provides a scaffold that can be systematically modified to interact with multiple biological targets. Future research could focus on:

Pharmacophore Hybridization : This involves combining the structural features of this compound with other known pharmacophores. For example, incorporating a moiety known to inhibit a specific kinase alongside the sulfonamide group (which might target carbonic anhydrase) could create a dual-action anticancer agent. mdpi.com

Structure-Based Design : By analyzing the active sites of two or more desired protein targets, the core structure can be elaborated with functional groups that optimize binding to each site. The benzoic acid group, for instance, can be modified to interact with one pocket, while the substituted sulfonamide tail is tailored for another.

Target Fishing and Systems Biology : Computational "target fishing" approaches can predict potential additional targets for the compound. mdpi.com These predictions can then be validated experimentally, and the compound's structure can be optimized to balance its activity against the desired set of targets.

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the analysis of vast datasets and enabling more accurate predictions. nih.govnih.gov Integrating these computational tools into the research pipeline for this compound can significantly de-risk and expedite its development.

Emerging research avenues that leverage AI include:

Predictive Modeling : AI algorithms can be trained on large chemical and biological datasets to predict the physicochemical properties, biological activities, and potential toxicity of novel derivatives of this compound before they are synthesized. mdpi.comcrimsonpublishers.com This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold. nih.gov These models can be programmed to optimize for specific properties, such as high potency against a target, selectivity, and favorable pharmacokinetic profiles.

Target Identification and Validation : Machine learning can analyze complex biological data from genomics and proteomics to identify and validate novel biological targets for which this compound or its derivatives might be effective. nih.gov

Synthesis Planning : AI tools can retrospectively analyze known chemical reactions to propose the most efficient and novel synthetic routes for producing derivatives, accelerating the synthesis design phase.

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Virtual Screening | Using algorithms to screen large libraries of virtual compounds against a biological target. nih.gov | Rapidly identifies potential lead compounds for synthesis and testing. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule. mdpi.com | Reduces late-stage failures by identifying compounds with poor drug-like properties early on. |

| Generative Design | Designing novel molecules with desired properties using generative models like GANs. nih.gov | Expands chemical space and creates optimized lead candidates. |

| Target Identification | Analyzing biological data to identify new protein targets for a given compound. crimsonpublishers.com | Facilitates drug repositioning and the discovery of new therapeutic applications. |

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Methyl-4-(methylsulfamoyl)benzoic acid, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves sulfamoylation of a pre-functionalized benzoic acid derivative. For example:

- Step 1: Start with 4-methylbenzoic acid and introduce a sulfamoyl group at the 4-position via sulfonation followed by amidation. Chlorosulfonic acid can be used for sulfonation, and methylamine for amidation .

- Step 2: Optimize reaction conditions (e.g., temperature control at 0–5°C during sulfonation to avoid over-reaction) .

- Purification: Use recrystallization from ethanol/water mixtures (80:20 v/v) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.